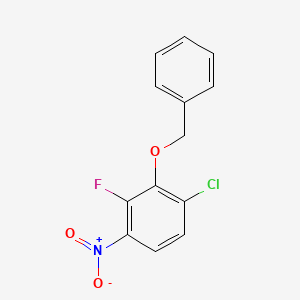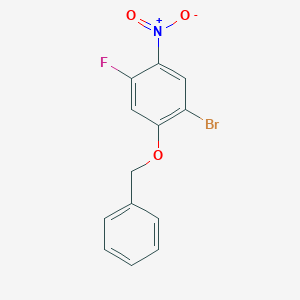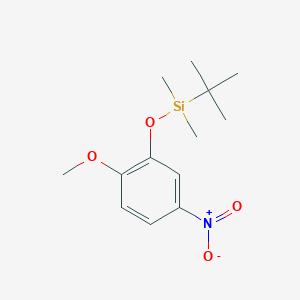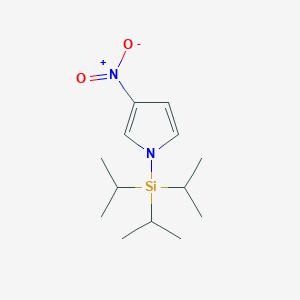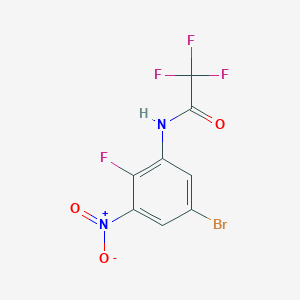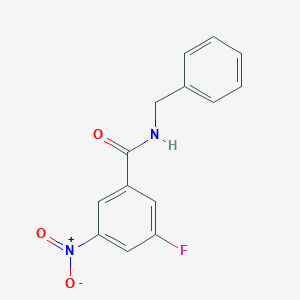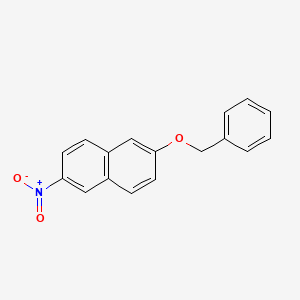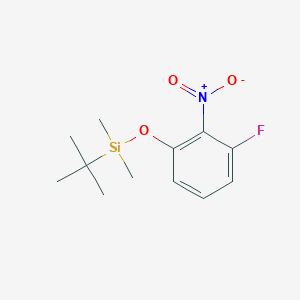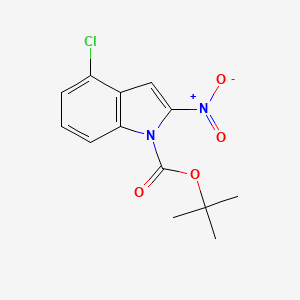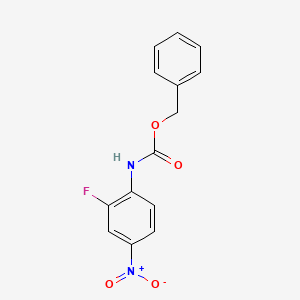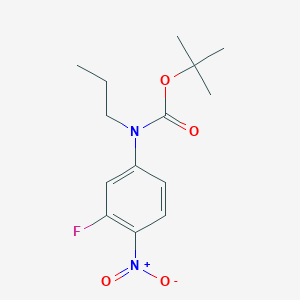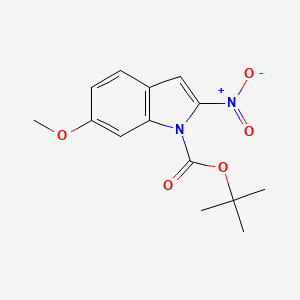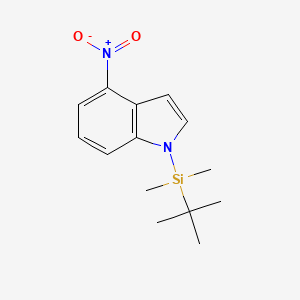
1-(tert-butyldimethylsilyl)-4-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyldimethylsilyl)-4-nitro-1H-indole is a compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of an indole ring, with a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-4-nitro-1H-indole typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group. This can be achieved by reacting indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The nitro group can be introduced at the 4-position through nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-4-nitro-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran or acidic conditions such as acetic acid and water.
Major Products
Reduction: 1-(tert-Butyldimethylsilyl)-4-amino-1H-indole.
Substitution: Indole derivatives with various functional groups replacing the tert-butyldimethylsilyl group.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-4-nitro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-4-nitro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyldimethylsilyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-indole: Lacks the tert-butyldimethylsilyl group, which affects its solubility and reactivity.
1-(Trimethylsilyl)-4-nitro-1H-indole: Similar structure but with a smaller silyl group, affecting its steric properties and reactivity.
Uniqueness
1-(tert-Butyldimethylsilyl)-4-nitro-1H-indole is unique due to the combination of the bulky tert-butyldimethylsilyl group and the electron-withdrawing nitro group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
tert-butyl-dimethyl-(4-nitroindol-1-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRSWSGYCYSLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
